molecular formula C8H7ClN4O B12634527 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide CAS No. 944123-43-7

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide

Cat. No.: B12634527
CAS No.: 944123-43-7
M. Wt: 210.62 g/mol
InChI Key: ZZPWAMZPYNXNIO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a carboxylic acid group at the 5-position, a chlorine atom at the 4-position, and a hydrazide functional group.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide typically involves multiple steps. One common method starts with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine, which can be synthesized from 4-chloro-7-azaindole through a series of reactions . The carboxylic acid group is then introduced at the 5-position, followed by the conversion of the carboxylic acid to its hydrazide derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide can be compared with other pyrrolopyridine derivatives such as:

Properties

CAS No.

944123-43-7

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide

InChI

InChI=1S/C8H7ClN4O/c9-6-4-1-2-11-7(4)12-3-5(6)8(14)13-10/h1-3H,10H2,(H,11,12)(H,13,14)

InChI Key

ZZPWAMZPYNXNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C(=O)NN

Origin of Product

United States

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